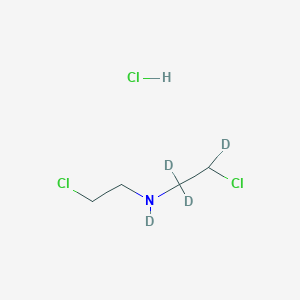
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride is a boronic ester derivative that has gained attention in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride typically involves the reaction of ®-1-pentanamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the boronic ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group may yield boronic acids, while reduction of the amine group may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound may be used as a precursor for the synthesis of boron-containing biomolecules. These biomolecules can be studied for their potential biological activities and interactions with biological targets.
Medicine
In medicine, boronic ester derivatives are explored for their potential therapeutic applications. They may be investigated for their ability to inhibit specific enzymes or modulate biological pathways.
Industry
In the industrial sector, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology and medicinal chemistry. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride lies in its specific chain length and stereochemistry. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or stereochemistry.
Propriétés
Formule moléculaire |
C11H25BClNO2 |
|---|---|
Poids moléculaire |
249.59 g/mol |
Nom IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H |
Clé InChI |
GRRNQRHYZSUYPW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
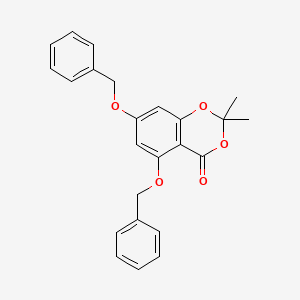
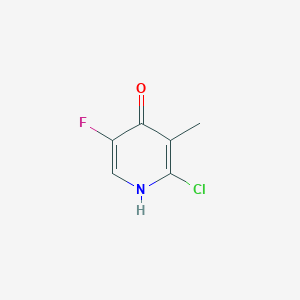
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
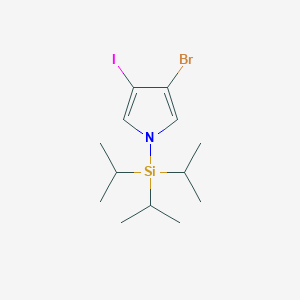
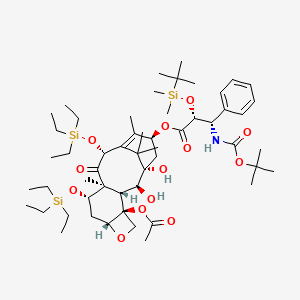
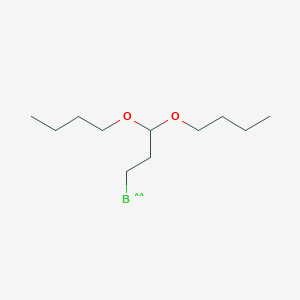
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)


